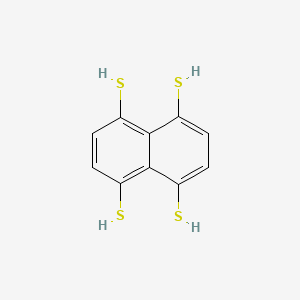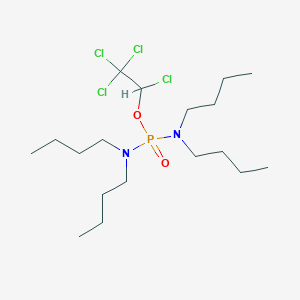
1,2,2,2-Tetrachloroethyl N,N,N',N'-tetrabutylphosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate is a complex organic compound characterized by its unique structure and chemical properties. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate involves several steps. One common method includes the reaction of 1,2,2,2-tetrachloroethane with N,N,N’,N’-tetrabutylphosphorodiamidate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and its toxic properties.
1,2,2,2-Tetrachloroethyl N,N-diethylcarbamate: Another compound with similar structural features but different applications.
The uniqueness of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
CAS No. |
62530-28-3 |
|---|---|
Molecular Formula |
C18H37Cl4N2O2P |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
N-butyl-N-[(dibutylamino)-(1,2,2,2-tetrachloroethoxy)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C18H37Cl4N2O2P/c1-5-9-13-23(14-10-6-2)27(25,26-17(19)18(20,21)22)24(15-11-7-3)16-12-8-4/h17H,5-16H2,1-4H3 |
InChI Key |
OAIYJBSONVWGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
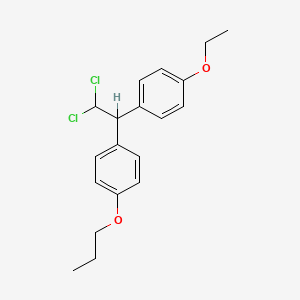

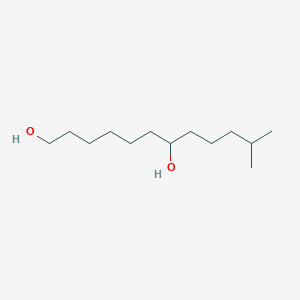
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
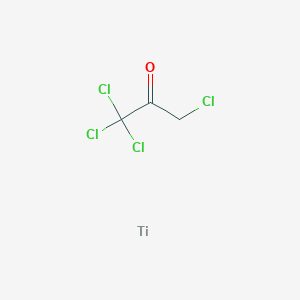
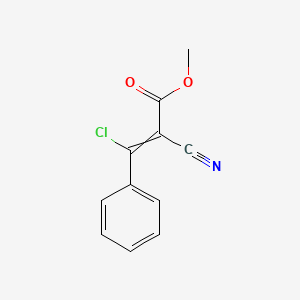
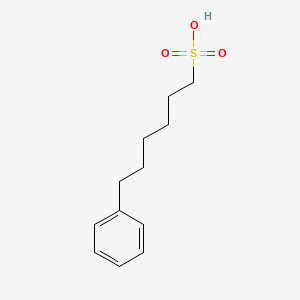
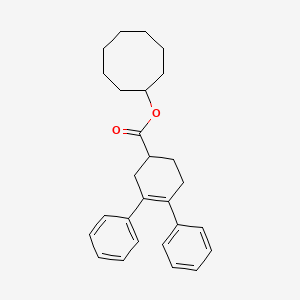
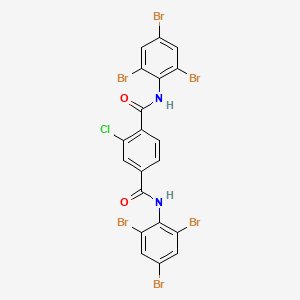
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
